2-(3-Amino-propylamino)-nicotinic acid
Overview
Description
2-(3-Amino-propylamino)-nicotinic acid is a compound that features both an amino group and a nicotinic acid moiety
Mechanism of Action
Target of Action
It’s known that aminophosphonic acids and their derivatives, which are structurally similar to this compound, have a wide variety of physiological activities . They have found applications ranging from agrochemical to medicinal .
Mode of Action
It’s known that aminophosphonic acids and their derivatives interact with their targets in a variety of ways . For instance, 3-aminopropyl(methyl)phosphinic acid, a close analogue, is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor .
Biochemical Pathways
Aminophosphonic acids and their derivatives are known to affect a variety of biochemical pathways . For instance, they are involved in the synthesis of polyamines, which play crucial roles in cell growth and differentiation .
Pharmacokinetics
It’s known that aminosilanes, which are structurally similar, are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Result of Action
It’s known that aminophosphonic acids and their derivatives possess a wide variety of promising, and in some cases commercially useful, physiological activities .
Action Environment
It’s known that aminosilanes, which are structurally similar, can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of these metal oxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-propylamino)-nicotinic acid typically involves the reaction of nicotinic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-propylamino)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(3-Amino-propylamino)-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an amino group and is used in surface functionalization.
Nicotinic Acid Derivatives: Compounds such as nicotinamide and nicotinic acid itself share structural similarities.
Uniqueness
2-(3-Amino-propylamino)-nicotinic acid is unique due to the presence of both an amino group and a nicotinic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-aminopropylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-2-6-12-8-7(9(13)14)3-1-5-11-8/h1,3,5H,2,4,6,10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTITYDAUGKFYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378025 | |
Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-55-4 | |
Record name | 2-[(3-Aminopropyl)amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904813-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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